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Compound of Interest

Compound Name: 1,2,3-Trimethoxyxanthone

Cat. No.: B12362010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-
Trimethoxyxanthone. Due to the limited availability of directly published complete

experimental spectra, this document presents a detailed, predicted spectroscopic profile based

on data from closely related analogs and established principles of spectroscopic analysis. This

guide is intended to serve as a valuable resource for the identification, characterization, and

further investigation of this xanthone derivative in research and drug development.

Compound Profile: 1,2,3-Trimethoxyxanthone
1,2,3-Trimethoxyxanthone is a naturally occurring xanthone that has been isolated from plant

species such as Polygala triphylla and Psorospermum adamauense.[1] Xanthones are a class

of organic compounds with a distinctive tricyclic ring structure and are known for their diverse

pharmacological activities. The specific substitution pattern of the methoxy groups in 1,2,3-
Trimethoxyxanthone influences its physicochemical properties and potential biological activity.

Molecular Structure:

Physicochemical Properties:
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Property Value

Molecular Formula C₁₆H₁₄O₅

Molecular Weight 286.28 g/mol

CAS Number 27460-10-2

Appearance Predicted to be a crystalline solid

Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1,2,3-Trimethoxyxanthone.

Table 1: Predicted ¹H NMR Spectral Data for 1,2,3-Trimethoxyxanthone

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 7.8 - 8.2 m 1H H-8

~ 7.2 - 7.6 m 2H H-6, H-7

~ 6.9 - 7.1 m 1H H-5

~ 6.7 s 1H H-4

~ 4.0 s 3H 1-OCH₃

~ 3.9 s 3H 2-OCH₃

~ 3.8 s 3H 3-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data for 1,2,3-Trimethoxyxanthone

Solvent: CDCl₃, Frequency: 100 MHz
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Chemical Shift (δ) (ppm) Carbon Assignment

~ 175 - 180 C-9 (C=O)

~ 155 - 160 C-1, C-3, C-4a

~ 145 - 150 C-2, C-8a

~ 130 - 135 C-7

~ 120 - 125 C-5, C-6

~ 115 - 120 C-9a

~ 100 - 110 C-4, C-8

~ 60 - 65 1-OCH₃, 2-OCH₃

~ 55 - 60 3-OCH₃

Table 3: Predicted IR Absorption Bands for 1,2,3-Trimethoxyxanthone

Sample Preparation: KBr pellet

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretching

~ 2950 - 2850 Medium
Aliphatic C-H stretching (in -

OCH₃)

~ 1650 - 1610 Strong
C=O (xanthone carbonyl)

stretching

~ 1600 - 1450 Strong Aromatic C=C stretching

~ 1300 - 1200 Strong
Aryl-O-CH₃ stretching

(asymmetric)

~ 1100 - 1000 Strong
Aryl-O-CH₃ stretching

(symmetric)

Table 4: Predicted Mass Spectrometry Data for 1,2,3-Trimethoxyxanthone
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Ionization Mode: Electron Ionization (EI)

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

286 High [M]⁺ (Molecular ion)

271 High [M - CH₃]⁺

258 Medium [M - CO]⁺

243 Medium [M - CO - CH₃]⁺

228 Medium
[M - 2(CO)]⁺ or [M - CO -

2(CH₃)]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to

obtain the spectroscopic data for 1,2,3-Trimethoxyxanthone.

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton

frequency of 400 MHz and a carbon frequency of 100 MHz.

Sample Preparation: Approximately 5-10 mg of purified 1,2,3-Trimethoxyxanthone is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key acquisition

parameters include a 30-degree pulse width, a relaxation delay of 1.0 second, and an

acquisition time of 4 seconds. A total of 16 to 64 scans are typically averaged.

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse

sequence. A 45-degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition

time of 1.5 seconds are used. Several thousand scans are typically required to achieve an

adequate signal-to-noise ratio.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer

Spectrum Two or equivalent.
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Sample Preparation: A small amount (1-2 mg) of the solid 1,2,3-Trimethoxyxanthone is

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an

agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.

The spectrum is recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of a

blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Fisher Scientific Q

Exactive (for ESI) or a JEOL GC-MS system (for EI).

Electron Ionization (EI-MS): The sample is introduced into the ion source, typically via a

direct insertion probe or after separation by gas chromatography. The molecules are

bombarded with a beam of electrons (typically at 70 eV), causing ionization and

fragmentation. The resulting ions are separated by their mass-to-charge ratio.

Electrospray Ionization (ESI-MS): For a softer ionization technique that often preserves the

molecular ion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile)

and infused into the ESI source. A high voltage is applied to the liquid to create an aerosol of

charged droplets, from which ions are desolvated and enter the mass analyzer.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

xanthone compound, from isolation to final structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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